4-Phenyl-2-(2-pyridyl)thiazole
Overview
Description
4-Phenyl-2-(2-pyridyl)thiazole is a chemical compound with the molecular formula C14H10N2S . It has a molecular weight of 238.31 .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-(2-pyridyl)thiazole has been confirmed using spectroscopic data and elemental analysis . The 1HNMR of a similar compound shows a singlet at 8.71δ for the thiazole proton, while the other protons of the phenyl ring and pyridine ring showed a multiplet at δ 7.40-9.25 .
Physical And Chemical Properties Analysis
4-Phenyl-2-(2-pyridyl)thiazole has been found to perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . The detection limit was found as 2.2 × 10^(-7) M .
Scientific Research Applications
Antimycobacterial and Antiplasmodial Agents : Derivatives of 2-amino-4-(2-pyridyl)thiazole, which share a structural similarity with 4-Phenyl-2-(2-pyridyl)thiazole, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum. These compounds have shown promising results, particularly those with a 2-pyridyl ring and substituted phenyl ring in the thiazole scaffold (Mjambili et al., 2014).
Antiinflammatory Activity : The regioisomers of 2,3-dihydroimidazo[2,1-b]thiazole, which are structurally related to 4-Phenyl-2-(2-pyridyl)thiazole, were synthesized and evaluated for their antiinflammatory activities. These compounds showed inhibition of edema to varying degrees, highlighting their potential as anti-inflammatory agents (Shilcrat et al., 1991).
Adenosine Receptor Pharmacophore : Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, closely related to 4-Phenyl-2-(2-pyridyl)thiazole, have been identified as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production. They are suggested to be useful in treating asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).
Ratiometric Fluorescent Sensor for Fe(III) : A derivative, 4-phenyl-5-phenylethynyl-2-(2-pyridyl)thiazole, has been developed as a ratiometric fluorescent sensor for Fe(III). This application is crucial for various biochemical and industrial processes (Wang et al., 2016).
Gastric H+/K+-ATPase Inhibitors : 4-(2-Pyridyl)-5-phenylthiazoles have been shown to be reversible, K + -competitive gastric H + /K + -ATPase inhibitors. This finding is significant for potential applications in treating gastric acid-related diseases (Ife et al., 1995).
Fluorescent Sensing and Logic Function : 4-Phenyl-2-(2-pyridyl)thiazole has been investigated as a molecular fluorescent switch, capable of "turn-on" fluorescent sensing for Fe(III) with selectivity and reversibility. Additionally, it exhibits a pH-dependent dual-emission, which has been used to construct an OR logic gate, combining the two external stimuli as inputs (Yang et al., 2016).
Safety And Hazards
Future Directions
4-Phenyl-2-(2-pyridyl)thiazole has been investigated as a molecular fluorescent switch . It was found that 2-PTP could perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . This suggests potential applications in the development of fluorescent sensors and logic gates at the molecular level .
properties
IUPAC Name |
4-phenyl-2-pyridin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPTGIQAZVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302035 | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(2-pyridyl)thiazole | |
CAS RN |
14384-67-9 | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14384-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14384-67-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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